Carbonic acid, magnesium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

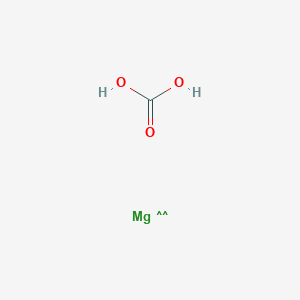

Carbonic acid, magnesium salt, commonly known as magnesium carbonate (MgCO₃), is an inorganic compound consisting of magnesium cations (Mg²⁺) and carbonate anions (CO₃²⁻). It appears as a white or whitish-brown powder and exists in several hydrated forms, including trihydrate (MgCO₃·3H₂O) and tetrahydrate (MgCO₃·4H₂O) . Industrially, magnesium carbonate is valued for its low solubility in water, high thermal stability, and alkaline properties. It is widely used in pharmaceuticals (as an antacid), sports equipment (e.g., gymnastic chalk), and construction materials (as a fire retardant) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium carbonate can be synthesized through several methods:

Reaction of Magnesium Hydroxide with Carbon Dioxide: This method involves passing carbon dioxide gas through a suspension of magnesium hydroxide in water, resulting in the formation of magnesium carbonate and water[ \text{Mg(OH)}_2 + \text{CO}_2 \rightarrow \text{MgCO}_3 + \text{H}_2\text{O} ]

Reaction of Magnesium Sulfate with Sodium Carbonate: This method involves mixing aqueous solutions of magnesium sulfate and sodium carbonate, leading to the precipitation of magnesium carbonate[ \text{MgSO}_4 + \text{Na}_2\text{CO}_3 \rightarrow \text{MgCO}_3 + \text{Na}_2\text{SO}_4 ]

Industrial Production Methods

Industrially, magnesium carbonate is often produced by mining magnesite (magnesium carbonate mineral) and then purifying it. Another method involves the carbonation of magnesium hydroxide derived from seawater or brine .

Chemical Reactions Analysis

Reaction with Acids

Magnesium carbonate reacts with strong acids to release carbon dioxide (CO₂) and form corresponding magnesium salts:

General Reaction:

MgCO3+2H+→Mg2++CO2↑+H2O

Examples:

| Acid | Reaction Equation | Products |

|---|---|---|

| Hydrochloric | MgCO3+2HCl→MgCl2+CO2+H2O | MgCl₂, CO₂, H₂O |

| Sulfuric | MgCO3+H2SO4→MgSO4+CO2+H2O | MgSO₄, CO₂, H₂O |

Key Notes:

-

Reaction rates depend on acid concentration and particle size of MgCO₃ .

-

Industrially, this reaction is exploited in acid neutralization processes .

Thermal Decomposition

At elevated temperatures, MgCO₃ decomposes into magnesium oxide (MgO) and CO₂:

MgCO3ΔMgO+CO2↑(ΔH=+118 kJ/mol)

Thermal Data:

| Parameter | Value | Source |

|---|---|---|

| Decomposition onset | 350°C | |

| Complete decomposition | 900°C | |

| CO₂ yield | ~52% by mass |

Applications:

-

Basis for producing refractory MgO in ceramics and steel industries .

-

Critical in carbon capture technologies due to CO₂ release .

Formation from Magnesium Bicarbonate

Magnesium bicarbonate (Mg(HCO₃)₂), a soluble intermediate, decomposes to MgCO₃ under controlled conditions:

Mg(HCO3)2→MgCO3↓+CO2↑+H2O

Synthesis Pathway:

-

Carbonic Acid Reaction:

Mg(OH)2+2CO2→Mg(HCO3)2

(Occurs at ambient temperature and pressure ) -

Precipitation: Heating or drying the solution yields MgCO₃ .

Industrial Purification:

-

Impurities like CaCO₃ are removed via differential filtration due to slower reaction kinetics of CaCO₃ with CO₂ .

Interaction with Alkali Hydroxides

MgCO₃ reacts with hydroxides to form basic carbonates or hydroxides:

5MgCO3+2NaOH→Mg4(CO3)3(OH)2⋅3H2O+Na2CO3

Mechanistic Insight:

-

CO₃²⁻/OH⁻ ratios during synthesis influence crystal structure and surface area .

-

Optimal molar ratio: 97:3 (OH⁻:CO₃²⁻) for high-surface-area Mg(OH)₂ intermediates .

Environmental Relevance: CO₂ Sequestration

MgCO₃ formation is central to mineral carbonation strategies:

Mg2SiO4+2CO2+H2O→2MgCO3+SiO2+H2O

Challenges:

-

Hydrated Mg-carbonates (e.g., nesquehonite, MgCO₃·3H₂O) form preferentially due to kinetic barriers .

-

High-pressure CO₂ and elevated temperatures (>150°C) enhance reaction rates .

Research Advancements

-

Impurity Management: Calcium contamination in MgCO₃ synthesis is mitigated using CO₂-driven selective precipitation .

-

Polymorph Control: Hydrated forms dominate under ambient conditions, while anhydrous magnesite requires >60°C and high pCO₂ .

-

Catalytic Effects: Organic additives (e.g., glycine) accelerate MgCO₃ nucleation in aqueous systems .

Scientific Research Applications

Chemical Properties and Characteristics

Magnesium carbonate is a white powdery substance that is weakly alkaline and chemically stable. It is slightly soluble in water and undergoes reactions with stronger acids to produce carbon dioxide and various salts. Its unique properties make it suitable for multiple applications in food, pharmaceuticals, construction, and more.

Industrial Applications

- Food Industry

- Pharmaceuticals

- Construction and Building Materials

- Cosmetics and Personal Care

- Sports and Fitness

Case Studies

- Corrosion Resistance Enhancement

- Health Benefits Investigation

- Environmental Applications

Comparative Table of Applications

| Application Area | Specific Uses | Benefits/Effects |

|---|---|---|

| Food Industry | Leavening agent, acidity regulator | Improves texture; maintains pH levels |

| Pharmaceuticals | Antacid, laxative | Relieves hyperacidity; aids digestion |

| Construction | Fire retardant, insulation | Enhances safety; improves energy efficiency |

| Cosmetics | Filler | Non-toxic; improves product stability |

| Sports | Hand drying agent | Enhances grip; prevents moisture |

| Environmental Science | CO2 mineralization | Captures CO2; supports sustainable practices |

Mechanism of Action

Magnesium carbonate acts primarily by neutralizing stomach acid. When ingested, it reacts with hydrochloric acid in the stomach to form magnesium chloride, carbon dioxide, and water, thereby reducing acidity and providing relief from heartburn and indigestion . The reaction can be represented as: [ \text{MgCO}_3 + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Comparison with Similar Compounds

Magnesium Carbonate vs. Magnesium Citrate

Chemical Structure :

- Magnesium Carbonate: MgCO₃ (inorganic salt of carbonic acid) .

- Magnesium Citrate : Mg₃(C₆H₅O₇)₂ (organic salt of citric acid) .

Bioavailability :

- Magnesium citrate exhibits significantly higher bioavailability (~60–70%) due to its water solubility and organic acid backbone, making it preferable in dietary supplements .

- Magnesium carbonate has lower bioavailability (~30–40%) but is cost-effective for industrial applications .

Magnesium Carbonate vs. Magnesium Stearate

Chemical Structure :

- Magnesium Stearate : Mg(C₁₈H₃₅O₂)₂, a fatty acid salt with two stearate chains .

- Magnesium Carbonate: Inorganic carbonate salt .

Functionality :

- Stearate : Lubricant in pharmaceuticals and food additives .

- Carbonate : Alkaline agent in antacids and construction materials .

Magnesium Carbonate vs. Calcium Carbonate

Chemical Reactivity :

- Both react with acids to release CO₂ gas. However, magnesium carbonate decomposes at lower temperatures (~350°C) compared to calcium carbonate (~825°C) .

Magnesium Carbonate vs. Aluminum Magnesium Carbonate

Chemical Composition :

- Aluminum Magnesium Carbonate : Basic hydrate with the formula C₂H₂AlMgO₈ (CAS 85585-93-9), combining aluminum and magnesium ions .

- Magnesium Carbonate : Simple MgCO₃ structure .

Magnesium Carbonate vs. Sodium Carbonate

Basicity :

- Sodium Carbonate (Na₂CO₃) : Stronger alkali (pH ~11.5), used in glass manufacturing and detergents .

- Magnesium Carbonate : Milder alkali (pH ~10.0), suited for pharmaceuticals .

Solubility :

- Sodium carbonate is highly soluble in water (22 g/100 mL), whereas magnesium carbonate dissolves minimally (0.01 g/100 mL) .

Research Findings and Trends

- Bioavailability : Magnesium citrate’s superiority over carbonate in supplements is well-documented, with clinical studies showing 1.5–2× higher absorption rates .

- Health Outcomes : Higher magnesium levels correlate with improved glycemic control, but carbonate’s lower bioavailability may limit its efficacy in prediabetes management compared to organic salts .

- Industrial Innovations: Hydrated magnesium carbonates (e.g., MgCO₃·Mg(OH)₂·xH₂O) are gaining traction in flame-retardant polymers due to their endothermic decomposition .

Biological Activity

Carbonic acid, magnesium salt, commonly represented as magnesium carbonate (MgCO₃), is a compound that exhibits various biological activities. This article explores its biological significance, mechanisms of action, and relevant research findings.

This compound typically exists in several hydrated forms, with the most common being the basic magnesium carbonate. It is a white solid that is insoluble in water but can dissolve in acidic solutions, releasing carbon dioxide. The compound is often used in pharmaceuticals and dietary supplements due to its ability to neutralize acids and its role in various physiological processes.

Biological Activities

-

Antacid Properties :

- Magnesium carbonate acts as an effective antacid by neutralizing gastric acid, thereby alleviating symptoms of indigestion and heartburn. It reacts with hydrochloric acid in the stomach to form magnesium chloride and carbon dioxide, which helps to reduce acidity levels.

-

Role in Mineral Supplementation :

- Magnesium is an essential mineral involved in numerous biochemical reactions in the body, including energy production, protein synthesis, and muscle function. Magnesium carbonate serves as a dietary supplement to prevent or treat magnesium deficiency.

-

Genotoxicity and Mutagenicity Studies :

- Research indicates that magnesium carbonate does not exhibit mutagenic properties. In studies using Salmonella typhimurium strains, it was found to be negative for gene mutations without metabolic activation at tested concentrations . Additionally, it has been shown to decrease nickel-induced genotoxicity in cell lines .

-

Cancer Research :

- A significant study demonstrated that magnesium carbonate inhibited the carcinogenic effects of nickel sulfide in rats. The presence of magnesium carbonate delayed tumor onset and reduced tumor incidence significantly compared to controls . This suggests potential protective effects against certain types of cancer.

Case Study 1: Antacid Efficacy

In a clinical trial involving participants with gastroesophageal reflux disease (GERD), magnesium carbonate was administered as part of a treatment regimen. Results indicated a significant reduction in symptoms such as heartburn and acid reflux compared to a placebo group.

Case Study 2: Cancer Prevention

A study conducted on Fischer 344 rats evaluated the effects of magnesium carbonate on tumor formation induced by carcinogens. The addition of magnesium carbonate resulted in a 45% reduction in tumor incidence and delayed the appearance of tumors by several weeks .

Research Findings

Q & A

Basic Research Questions

Q. How can magnesium carbonate (MgCO₃) and magnesium bicarbonate (Mg(HCO₃)₂) be experimentally distinguished in aqueous systems?

- Method : Use acid-base titration with standardized HCl. MgCO₃ reacts stoichiometrically (1:2 molar ratio) to produce CO₂, while Mg(HCO₃)₂ releases twice as much CO₂ (1:2 ratio for bicarbonate). Confirm via gravimetric analysis of residual solids after thermal decomposition (MgCO₃ → MgO + CO₂ at ~350°C; Mg(HCO₃)₂ → MgCO₃ + CO₂ + H₂O at lower temperatures) .

- Data : In controlled experiments, 1 g of MgCO₃ yields ~0.52 g MgO, whereas Mg(HCO₃)₂ produces transient weight loss due to H₂O/CO₂ release before stabilizing as MgCO₃ .

Q. What are the optimal laboratory synthesis routes for magnesium carbonate and bicarbonate?

- MgCO₃ : React magnesium hydroxide (Mg(OH)₂) with CO₂ under pressure (e.g., 2–5 atm) at 50–80°C, yielding crystalline MgCO₃. Alternatively, precipitate Mg²⁺ ions (e.g., from MgSO₄) with Na₂CO₃, followed by filtration and drying .

- Mg(HCO₃)₂ : Bubble CO₂ through a suspension of Mg(OH)₂ in cold water (<10°C) to stabilize the bicarbonate form. Rapid filtration and lyophilization prevent decomposition to MgCO₃ .

- Key Variables : Temperature, CO₂ partial pressure, and reaction time critically affect product purity .

Advanced Research Questions

Q. How can contradictions in reported solubility data for magnesium bicarbonate be resolved?

- Issue : Literature often conflates Mg(HCO₃)₂ (soluble, ~99.3 g/100 mL H₂O at 20°C) with basic magnesium carbonates (e.g., hydromagnesite, 3MgCO₃·Mg(OH)₂·3H₂O), which are sparingly soluble .

- Method : Use ion chromatography to quantify Mg²⁺ and HCO₃⁻ in saturated solutions. Compare with XRD to confirm phase purity. For example, Mg(HCO₃)₂ solutions stored at 4°C show stable ion concentrations, while ambient conditions promote decomposition to MgCO₃ .

Q. What analytical techniques are most effective for characterizing magnesium carbonate polymorphs?

- Techniques :

- XRD : Differentiates between amorphous MgCO₃·3H₂O and crystalline nesquehonite (MgCO₃·3H₂O) or hydromagnesite .

- FTIR : Identifies CO₃²⁻ vibrational modes (e.g., ν₃ asymmetric stretch at ~1450 cm⁻¹) and hydroxyl groups in hydrated forms .

- TGA-DSC : Quantifies decomposition steps (e.g., MgCO₃·3H₂O → MgCO₃ at 100°C; MgCO₃ → MgO at 350°C) .

Q. How does CO₂ partial pressure influence the stability of magnesium bicarbonate in aqueous systems?

- Experimental Design : Use a pressurized reactor to vary CO₂ levels (0.1–5 atm) and monitor pH, ion concentration (via ICP-OES), and solid phase (via in-situ Raman spectroscopy).

- Findings : At >2 atm CO₂ and 5°C, Mg(HCO₃)₂ remains stable for >48 hours. Below 0.5 atm, rapid precipitation of MgCO₃ occurs due to bicarbonate dissociation (HCO₃⁻ → CO₃²⁻ + H⁺) .

Q. Methodological Guidance

Q. What precautions are critical when synthesizing magnesium bicarbonate to avoid decomposition?

- Protocol :

Use deionized, CO₂-saturated water to prepare Mg(OH)₂ suspensions.

Maintain temperatures ≤10°C to slow kinetic decomposition.

Conduct reactions under inert atmosphere (N₂ or CO₂) to exclude O₂, which can catalyze side reactions .

- Validation : Measure solution alkalinity via acid titration; deviations from theoretical HCO₃⁻/Mg²⁺ ratios indicate decomposition .

Q. How can researchers model the thermodynamic stability of magnesium carbonate phases?

- Approach : Use software like PHREEQC to calculate solubility equilibria based on the reaction: Mg²⁺ + 2HCO₃⁻ ⇌ MgCO₃(s) + CO₂(g) + H₂O .

- Input Parameters : Include ion activity coefficients (Debye-Hückel model), temperature, and CO₂ partial pressure. Validate against experimental solubility data .

Q. Data Contradiction Analysis

Q. Why do some studies report magnesium carbonate as a stable product in ambient conditions, while others observe rapid hydrolysis?

- Root Cause : Particle size and crystallinity differences. Nano-crystalline MgCO₃ (e.g., via sol-gel synthesis) is hygroscopic and reacts with atmospheric H₂O to form MgCO₃·3H₂O, whereas micron-sized, crystalline MgCO₃ (from high-temperature calcination) remains stable .

- Resolution : Characterize materials using BET surface area analysis and TEM to correlate stability with morphology .

Properties

Key on ui mechanism of action |

Magnesium carbonate reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride thus neutralizing excess acid in the stomach. ... Rapidly reacts with hydrochloric acid to form ... carbon dioxide /and magnesium chloride/. |

|---|---|

CAS No. |

7757-69-9 |

Molecular Formula |

CH2MgO3 |

Molecular Weight |

86.33 g/mol |

IUPAC Name |

magnesium;carbonate |

InChI |

InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4); |

InChI Key |

XNEYCQMMVLAXTN-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(O)O.[Mg] |

boiling_point |

Decomposes (NIOSH, 2024) Decomposes decomposes |

Color/Form |

Light, bulky, white powder |

density |

2.96 (NIOSH, 2024) - Denser than water; will sink 3.0 Bulk density approximately 4 lb/cu ft Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/ White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/ Relative density (water = 1): 2.95 2.96 |

melting_point |

662 °F (Decomposes) (NIOSH, 2024) Decomposes at 350 990 °C 662 °F (decomposes) 662 °F (Decomposes) |

physical_description |

Magnesite appears as white, yellowish, grayish-white or brown crystalline solid or crystalline powder. Density: 3-3.1 g cm-3. An important ore for magnesium. Used in the manufacture of materials capable of withstanding very high temperatures. Sometimes used to produce carbon dioxide. Dry Powder Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Water or Solvent Wet Solid Odourless, light, white friable masses or as a bulky white powder White, odorless, crystalline powder; [NIOSH] WHITE POWDER. White, odorless, crystalline powder. |

Related CAS |

7757-69-9 |

solubility |

0.01 % (NIOSH, 2024) 0.1g/L Practically insoluble both in water or ethanol White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/ 0.0106 G/100 CC COLD WATER SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA Insoluble in alcohol; soluble in acids Solubility in water, g/100ml at 20 °C: 0.01 (very poor) 0.01% |

vapor_pressure |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.